2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
CAS No.: 325979-92-8
Cat. No.: VC5952899
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325979-92-8 |
---|---|
Molecular Formula | C14H10Cl2N2O4 |
Molecular Weight | 341.14 |
IUPAC Name | 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide |
Standard InChI | InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |
Standard InChI Key | KKRPQHXGTOCDCX-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Comparative Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of benzamide derivatives typically involves coupling substituted benzoic acids with aniline derivatives. For example, 4-chloro-N-(2-methoxy-4-nitrophenyl)benzamide is synthesized via a two-step process:
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Activation of 4-chlorobenzoic acid with (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
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Reaction with 2-methoxy-4-nitroaniline at ambient temperature for 16 hours, yielding the target compound in 54% yield .
Spectroscopic Characterization
While experimental spectral data for 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide are absent, related compounds provide benchmarks:
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NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with the methoxy group appearing as a singlet near δ 3.9–4.0 ppm .
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NMR: Carbonyl carbons typically register near δ 164 ppm, while nitro and methoxy groups deshield adjacent carbons .
Elemental analysis would confirm the molecular formula, with expected deviations <0.3% for carbon, hydrogen, and nitrogen content .
Physicochemical and Pharmacological Profile
Stability and Solubility
The compound’s stability is influenced by its electron-deficient aromatic system, which resists electrophilic attack but may undergo nucleophilic substitution at chlorine-bearing positions. Aqueous solubility is likely low (<1 mg/mL) due to high lipophilicity, necessitating formulation with co-solvents or surfactants for biomedical applications .
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